molecular formula C9H12N2O B13117859 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Katalognummer: B13117859
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: JVIKNPXUDFYMIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-component reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route involves the [4+1+1] annulation approach, which allows for the formation of the pyrrolo[1,2-a]pyrazine ring skeleton . This method is highly atom-economical and can be performed under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are often applied to scale up the synthesis for industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via caspase-3 activation and cleavage of PARP . This suggests that the compound may interfere with cellular signaling pathways that regulate cell survival and death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ethyl group and the dihydropyrrolo[1,2-a]pyrazine core make it distinct from other similar compounds, potentially offering unique advantages in drug development and other applications.

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

2-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C9H12N2O/c1-2-10-6-7-11-5-3-4-8(11)9(10)12/h3-5H,2,6-7H2,1H3

InChI-Schlüssel

JVIKNPXUDFYMIJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN2C=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.